1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-(4-pyrimidin-2-yloxycyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(21-13-14-5-2-1-3-6-14)22-15-7-9-16(10-8-15)24-18-19-11-4-12-20-18/h1-6,11-12,15-16H,7-10,13H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUTWCMZTCLWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
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Formation of the Cyclohexyl Intermediate: : The cyclohexyl ring is functionalized with a pyrimidin-2-yloxy group through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
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Benzylation: : The intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. This step is typically carried out in an aprotic solvent like tetrahydrofuran (THF).
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Urea Formation: : The final step involves the reaction of the benzylated intermediate with an isocyanate derivative to form the urea moiety. This reaction is usually performed under mild conditions, using a solvent like dichloromethane (DCM) and a catalyst such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrimidin-2-yloxy groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in THF, sodium borohydride in ethanol.
Substitution: Alkyl halides in DMF, amines in DCM.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.
Scientific Research Applications
1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
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Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.
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Medicine: : The compound is being explored for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
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Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets. The compound binds to active sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrimidin-2-yloxy group plays a crucial role in binding affinity, while the benzyl and cyclohexyl groups contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing its urea core, cyclohexyl-pyrimidine backbone, or benzyl substituents. Key differences in substituents, molecular properties, and biological activity are highlighted.
Substituent Variations on the Urea Backbone
Key Observations :
- Substitutions on the pyrimidine ring (e.g., 4,6-dimethyl in ) could modulate target selectivity by altering steric interactions with binding pockets.
Cyclohexyl-Urea Derivatives with Heterocyclic Modifications
Key Observations :
- The piperazine-cyanopyridine analog (Compound 4) demonstrates the importance of extended substituents for PROTAC-mediated protein degradation .
- Phosphinoamino derivatives (e.g., ) highlight the versatility of urea scaffolds in non-pharmaceutical applications, such as catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
